molecular formula C14H13F3O2 B12310714 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12310714
M. Wt: 270.25 g/mol
InChI Key: FOGPQGGRXATHKG-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are characterized by their unique bicyclic structure, which imparts significant rigidity and stability. The presence of a trifluoromethyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through numerous transformations . Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .

Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry and Lewis acid catalysis offers promising scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The rigid bicyclic structure also contributes to its stability and specificity in interactions .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
  • 5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane

Comparison: Compared to similar compounds, 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)

InChI Key

FOGPQGGRXATHKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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